1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine
Description
1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine is a cyclobutane-derived amine featuring a 2-fluorobenzyl substituent on the cyclobutyl ring. The cyclobutane ring confers conformational constraints, while the 2-fluorophenyl group introduces electronic and steric effects that may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]cyclobutyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-5-2-1-4-10(11)8-12(9-14)6-3-7-12/h1-2,4-5H,3,6-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSVKACCAUNCSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=C2F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223989 | |
| Record name | Cyclobutanemethanamine, 1-[(2-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439896-92-0 | |
| Record name | Cyclobutanemethanamine, 1-[(2-fluorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439896-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanemethanamine, 1-[(2-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzyl halide.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, acids, or bases can be employed depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the cyclobutyl ring provides structural rigidity. The methanamine group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride
[1-(3-Trifluoromethylphenyl)cyclobutyl]methanamine
- Molecular Formula : C₁₂H₁₄F₃N
- Molecular Weight : 229.24 g/mol
- Substituent : 3-Trifluoromethylphenyl
- Predicted boiling point: 248.4±35.0°C; pKa: 10.27±0.29 .
1-[1-(2-Bromophenyl)cyclobutyl]methanamine
- Molecular Formula : C₁₁H₁₄NBr·HCl
- Molecular Weight : 276.6 g/mol
- Substituent : 2-Bromophenyl
- Key Properties: Bromine adds steric bulk and polarizability, which may improve halogen bonding in protein interactions.
1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride
- Molecular Formula: C₁₃H₂₀ClNO
- Molecular Weight : 241.76 g/mol
- Substituent : 2-Methoxybenzyl
Physicochemical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Boiling Point (°C) | pKa |
|---|---|---|---|---|---|
| 1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine* | C₁₂H₁₅FN | 191.27 | 2-Fluorobenzyl | N/A | N/A |
| 1-[(4-Methoxyphenyl)methyl] derivative | C₁₃H₂₀ClNO | 241.76 | 4-Methoxybenzyl | N/A | N/A |
| [1-(3-Trifluoromethylphenyl) derivative | C₁₂H₁₄F₃N | 229.24 | 3-Trifluoromethylphenyl | 248.4±35.0 | 10.27±0.29 |
| 1-(2-Bromophenyl) derivative | C₁₁H₁₄NBr·HCl | 276.6 | 2-Bromophenyl | N/A | N/A |
*Calculated for free base; data for the target compound inferred from analogs.
Functional Implications
- Electron Effects: Fluorine (electron-withdrawing) and methoxy (electron-donating) groups modulate the amine's basicity and solubility. The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to non-halogenated analogs .
- Salt Forms : Hydrochloride salts (e.g., and ) improve crystallinity and stability, critical for pharmaceutical formulation .
Biological Activity
1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity based on available research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its structural components: a cyclobutyl group attached to a methanamine moiety, with a 2-fluorophenyl group as a substituent. The presence of the fluorine atom may enhance the lipophilicity and biological activity of the compound.
Molecular Formula
- Molecular Formula : CHF\N
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that this compound may act as a selective antagonist at certain serotonin receptors, particularly the 5-HT and 5-HT subtypes, which are implicated in various physiological processes including mood regulation and appetite control .
Pharmacological Effects
- Serotonin Receptor Modulation : The compound has shown potential in modulating serotonin pathways, which could be beneficial in treating conditions such as depression and anxiety disorders.
- Antifibrotic Properties : Similar compounds have been noted for their antifibrotic effects, suggesting that this compound may also exhibit similar therapeutic potential in conditions characterized by excessive fibrosis .
- Neuroprotective Effects : Some studies indicate that compounds with similar structures can provide neuroprotection, potentially making this compound a candidate for neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Target Receptor | Affinity (nM) | Biological Activity |
|---|---|---|---|
| This compound | 5-HT, 5-HT | TBD | Antidepressant, Antifibrotic |
| Compound A | 5-HT | 17 | Antifibrotic |
| Compound B | 5-HT | 32 | Mood Stabilizer |
The table above highlights the comparative affinities of various compounds targeting serotonin receptors, illustrating the potential effectiveness of this compound in similar therapeutic areas.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The introduction of the fluorine atom at the para position of the phenyl ring is hypothesized to enhance receptor binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with target sites.
Key Findings
- Fluorine Substitution : Enhances lipophilicity and receptor binding.
- Cyclobutyl Group : Provides structural rigidity, potentially improving selectivity for target receptors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
